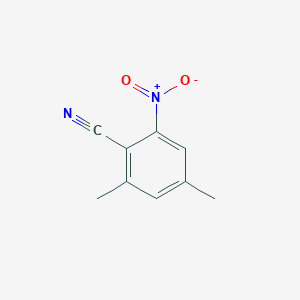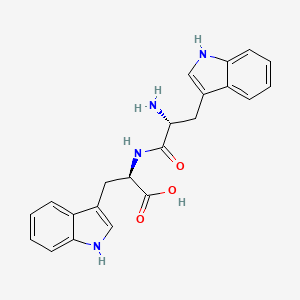
5-Isothiocyanatopentanoic acid
Übersicht
Beschreibung
5-Isothiocyanatopentanoic acid is a chemical compound with the molecular formula C₆H₉NO₂S. . The compound features an isothiocyanate group (-N=C=S) attached to a pentanoic acid chain, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Isothiocyanatopentanoic acid can be synthesized through several methods. One common approach involves the reaction of 5-aminopentanoic acid with thiophosgene (CSCl₂) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 5-aminopentanoic acid in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate group.
- Purify the product through recrystallization or chromatography to obtain this compound with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isothiocyanatopentanoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles, such as amines or alcohols, to form thiourea or thiocarbamate derivatives.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 5-aminopentanoic acid and carbon disulfide.
Oxidation: Oxidizing agents can convert the isothiocyanate group to other functional groups, such as isocyanates or amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary amines or alcohols, typically under mild conditions (room temperature, neutral pH).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, often at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), under controlled conditions.
Major Products Formed
Thiourea derivatives: Formed from nucleophilic substitution with amines.
Thiocarbamate derivatives: Formed from nucleophilic substitution with alcohols.
5-Aminopentanoic acid: Formed from hydrolysis.
Isocyanates or amides: Formed from oxidation.
Wissenschaftliche Forschungsanwendungen
5-Isothiocyanatopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Isothiocyanatopentanoic acid involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and enzymes. By modifying these biomolecules, the compound can alter their function and activity. For example, it can inhibit enzyme activity by binding to the active site or modify protein structure by reacting with amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Isothiocyanatobutanoic acid
- 6-Isothiocyanatohexanoic acid
- 3-Isothiocyanatopropanoic acid
Uniqueness
5-Isothiocyanatopentanoic acid is unique due to its specific chain length and functional group positioning, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments .
Eigenschaften
IUPAC Name |
5-isothiocyanatopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c8-6(9)3-1-2-4-7-5-10/h1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLWLQMIFGULGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=S)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658191 | |
| Record name | 5-Isothiocyanatopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59004-81-8 | |
| Record name | 5-Isothiocyanatopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Oxabicyclo[2.2.1]heptan-2-one](/img/structure/B3054159.png)




